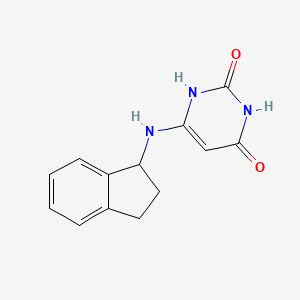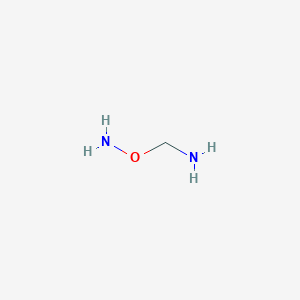
1H-Indole, 3,3'-cyclohexylidenebis[5-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-], often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions
1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring, leading to the formation of new compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while reduction can produce various hydrogenated indole derivatives .
科学的研究の応用
1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] has numerous scientific research applications, including:
作用機序
The mechanism of action of 1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors and enzymes, leading to various biological responses .
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
5-methoxy-1H-indole-2-carboxylic acid: Known for its anti-inflammatory properties.
Uniqueness
1H-Indole, 3,3’-cyclohexylidenebis[5-methoxy-] stands out due to its unique structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
588719-21-5 |
|---|---|
分子式 |
C24H26N2O2 |
分子量 |
374.5 g/mol |
IUPAC名 |
5-methoxy-3-[1-(5-methoxy-1H-indol-3-yl)cyclohexyl]-1H-indole |
InChI |
InChI=1S/C24H26N2O2/c1-27-16-6-8-22-18(12-16)20(14-25-22)24(10-4-3-5-11-24)21-15-26-23-9-7-17(28-2)13-19(21)23/h6-9,12-15,25-26H,3-5,10-11H2,1-2H3 |
InChIキー |
CFGALJVKPQRMAW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2C3(CCCCC3)C4=CNC5=C4C=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol](/img/structure/B15167539.png)

![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)








![(1R,4S)-4-{[Tri(propan-2-yl)silyl]oxy}cyclopent-2-en-1-ol](/img/structure/B15167618.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B15167621.png)
![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
